Home > Products > Screening Compounds P102867 > 3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile
3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile -

3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

Catalog Number: EVT-12634771
CAS Number:
Molecular Formula: C17H12F3NO4S
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile, also known as PT2977, is a novel compound developed as a hypoxia-inducible factor 2α (HIF-2α) inhibitor. This compound has garnered attention for its potential therapeutic application in treating clear cell renal cell carcinoma, a type of kidney cancer characterized by the overexpression of HIF-2α, which plays a crucial role in tumor progression and survival under hypoxic conditions. PT2977 represents a second-generation inhibitor designed to improve upon the pharmacokinetic limitations observed in earlier compounds like PT2385.

Source

The compound was detailed in multiple scientific publications, including patents and research articles focusing on its synthesis, mechanism of action, and therapeutic potential. Notable sources include studies published in Journal of Medicinal Chemistry and patent filings that describe its chemical properties and applications in oncology .

Classification

PT2977 is classified as an antineoplastic agent due to its function as an inhibitor of a key oncogenic driver in renal cell carcinoma. It falls under the category of aryl ethers and is characterized by its complex molecular structure featuring fluorinated groups and a methanesulfonyl moiety.

Synthesis Analysis

The synthesis of PT2977 involves several key steps aimed at modifying the structure to enhance its efficacy and pharmacokinetic profile. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the requisite functional groups.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to introduce the difluoro and methanesulfonyl groups.
  3. Purification: Techniques such as column chromatography are employed to purify the synthesized compound from by-products .

Technical details reveal that the structural modification from geminal to vicinal difluoro groups significantly impacts the compound's potency and lipophilicity, leading to improved pharmacokinetics compared to earlier analogs .

Molecular Structure Analysis

The molecular structure of PT2977 can be described as follows:

  • Molecular Formula: C15_{15}H14_{14}F3_{3}N1_{1}O4_{4}S1_{1}
  • Molecular Weight: Approximately 351.33 g/mol
  • Structural Features:
    • A fluorobenzonitrile moiety
    • A difluoro-substituted hydroxyindane structure
    • A methanesulfonyl group contributing to its biological activity

The compound's stereochemistry is critical for its biological function, with specific configurations enhancing its binding affinity to HIF-2α .

Chemical Reactions Analysis

PT2977 undergoes various chemical reactions that are pivotal for its activity:

  1. Binding Mechanism: The compound binds to HIF-2α, inhibiting its transcriptional activity, which is crucial for tumor growth in clear cell renal cell carcinoma.
  2. Metabolic Pathways: Initial studies indicate that PT2977 has reduced glucuronidation compared to its predecessors, leading to improved bioavailability and reduced variability in pharmacokinetics .

These reactions underscore the importance of chemical stability and interaction with biological targets in therapeutic efficacy.

Mechanism of Action

The mechanism of action for PT2977 involves:

  1. Inhibition of HIF-2α: By binding to HIF-2α, PT2977 prevents the dimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thus blocking downstream gene expression involved in angiogenesis and tumor survival.
  2. Impact on Tumor Microenvironment: The inhibition leads to reduced expression of vascular endothelial growth factor (VEGF) and other pro-tumorigenic factors, ultimately resulting in decreased tumor growth .

Data from clinical studies suggest that this mechanism effectively reduces tumor burden in patients with advanced clear cell renal cell carcinoma.

Physical and Chemical Properties Analysis

PT2977 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows variable solubility depending on pH, which can affect its bioavailability.
  • Stability: It is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Log P Value: Indicates moderate lipophilicity, which is essential for cellular uptake .

These properties are critical for understanding how the drug behaves in biological systems and influence formulation strategies.

Applications

PT2977 is primarily researched for its application as an antineoplastic agent targeting clear cell renal cell carcinoma. Its development represents a significant advancement in cancer therapeutics, particularly for patients who have limited treatment options due to resistance or adverse effects associated with existing therapies.

Properties

Product Name

3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

IUPAC Name

3-[(2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

Molecular Formula

C17H12F3NO4S

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3

InChI Key

LOMMPXLFBTZENJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.